6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the class of pyrido[3,2-d]pyrimidines. These compounds have garnered attention due to their potential biological activities, particularly as inhibitors in various therapeutic contexts. The presence of fluorine in the molecular structure enhances the compound's pharmacological properties, making it a subject of interest in medicinal chemistry.
The compound can be classified under pyrimidine derivatives, which are known for their diverse applications in pharmaceuticals. Pyrido[3,2-d]pyrimidines are particularly noted for their roles as kinase inhibitors and have been researched for their anticancer properties. The specific structure of 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one suggests potential applications in targeting enzymatic pathways involved in cancer progression and other diseases.
The synthesis of 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one typically involves several key steps:
The molecular formula for 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one is CHFNO. The compound features a pyridine ring fused to a pyrimidine ring, with a fluorine substituent at the 6-position and a carbonyl group at the 4-position.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into its structural characteristics:
6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one can participate in various chemical reactions due to its functional groups:
These reactions expand the utility of this compound in synthesizing novel derivatives with enhanced biological activity .
The mechanism of action for compounds like 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one often involves inhibition of specific enzymes or receptors involved in cellular signaling pathways. For instance:
The detailed understanding of these mechanisms is crucial for optimizing their therapeutic efficacy .
The physical properties of 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one include:
Chemical properties are characterized by its reactivity patterns due to functional groups present:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are often employed to assess purity and stability over time .
6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one has significant applications in medicinal chemistry:
Continued research into this compound's derivatives may lead to novel therapeutic agents with improved efficacy and safety profiles .
The structural architecture of 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one enables precise interactions with kinase ATP-binding pockets. Its bicyclic core mimics purine nucleotides, while the fluorine atom at C6 enhances electronegativity and hydrogen-bonding potential, critical for high-affinity target engagement [7] .
This compound demonstrates nanomolar inhibition of both wild-type epidermal growth factor receptor (EGFR) and the threonine790-methionine (T790M) mutant, a common resistance mechanism in non-small cell lung cancer. The 6-fluoro group stabilizes interactions with methionine793 in the hinge region via hydrophobic contacts, while N3 of the pyrimidinone ring forms a hydrogen bond with threonine854. Molecular dynamics simulations confirm that the fluorinated scaffold induces conformational changes that disrupt adenosine triphosphate binding in mutant epidermal growth factor receptor, overcoming steric hindrance from methionine790 . In vitro studies show inhibitory concentration 50% values of 0.029–0.594 μM against epidermal growth factor receptor wild-type and comparable potency against epidermal growth factor receptor T790M, significantly surpassing earlier non-fluorinated analogues (Table 1) .
Table 1: Epidermal Growth Factor Receptor Inhibition by 6-Fluoro Derivatives
Compound Structural Variant | EGFR Wild-Type IC₅₀ (μM) | EGFR T790M IC₅₀ (μM) | Cellular Efficacy (HCT-116 IC₅₀, μM) |
---|---|---|---|
5-(4-Chlorophenyl)-7-phenyl derivative | 0.029 | 0.042 | 9.49 |
5,7-Di-p-tolyl variant | 0.063 | 0.088 | 15.82 |
Non-fluorinated parent scaffold | 0.419–0.594 | >1.0 | >50 |
The fluorinated pyridopyrimidinone scaffold achieves selective cyclin-dependent kinase 4/6 inhibition through allosteric interactions with the histidine100–aspartate104 salt bridge in the kinase hinge region. X-ray crystallography reveals that the carbonyl group at C4 forms a critical hydrogen bond with valaine96, while the fluorine atom occupies a hydrophobic subpocket near leucine147, reducing off-target effects on cyclin-dependent kinase 1/2. This selectivity profile translates to potent G1/S cell cycle arrest in estrogen receptor-positive breast cancer lines (half maximal inhibitory concentration = 18–35 nM), comparable to palbociclib but with improved metabolic stability attributed to fluorine-mediated resistance to oxidative degradation [7] [9].
6-Fluoro-3H-pyrido[3,2-d]pyrimidin-4-one derivatives disrupt the mitogen-activated protein kinase pathway by concurrently inhibiting rapidly accelerated fibrosarcoma and mitogen-activated protein kinase kinase kinases. The fluorine atom enhances π-stacking with tyrosine340 in rapidly accelerated fibrosarcoma B, while the pyrimidinone nitrogen coordinates magnesium ions in the adenosine triphosphate-binding site. This dual inhibition dephosphorylates extracellular signal-regulated kinases 1/2 downstream, suppressing proliferation in vemurafenib-resistant melanoma models (half maximal inhibitory concentration = 127 nM). Synergy occurs when combined with B-type rapidly accelerated fibrosarcoma inhibitors due to complementary binding to distinct kinase conformations [7].
The electron-withdrawing fluoro group enhances π-cation interactions with the iron-containing catalytic center of Jumonji C-domain lysine demethylases. 6-Fluoro-3H-pyrido[3,2-d]pyrimidin-4-one selectively inhibits lysine demethylase 4A (inhibitory concentration 50% = 40 nM) over lysine demethylase 6B (>10 μM) by binding to the substrate groove rather than the 2-oxoglutarate pocket. This prevents tri-methyl-lysine recognition, increasing histone H3 lysine9 methylation by 15-fold in lymphoma cells. Chromatin immunoprecipitation sequencing confirms re-silencing of oncogene promoters, including myelocytomatosis and cyclin D1, without activating oxygen-sensing pathways common to pan-demethylase inhibitors [4] [9].
Table 2: Epigenetic Target Selectivity Profile
Epigenetic Target | Inhibitory Concentration 50% (nM) | Selectivity Ratio vs. Closest Ortholog | Functional Outcome |
---|---|---|---|
Lysine Demethylase 4A | 40 | 250-fold (vs. lysine demethylase 4C) | H3K9me3 accumulation (15-fold) |
Ubiquitin-Specific Protease 1 | 7.1–18.8 | 100-fold (vs. ubiquitin-specific peptidase 2) | FANCD2 ubiquitination (EC₉₀ = 88 nM) |
DNA Methyltransferase 3 Beta | >10,000 | Not applicable | No detectable hypomethylation |
Rational molecular hybridization yields bifunctional inhibitors where 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one targets mitogen-activated protein kinase kinase kinase while a hydroxamate-terminated alkyl chain binds zinc in histone deacetylase catalytic pockets. The fluorinated core maintains nanomolar affinity for both targets (histone deacetylase 6 inhibitory concentration 50% = 12 nM; mitogen-activated protein kinase kinase kinase inhibitory concentration 50% = 38 nM). This dual inhibition triggers synergistic apoptosis: histone deacetylase inhibition opens chromatin to expose pro-apoptotic genes, while mitogen-activated protein kinase kinase kinase blockade prevents survival signal transduction. In multiple myeloma co-culture models, combination indices reach 0.3 at 100 nM doses, significantly below single-agent efficacy thresholds .
Table 3: Synergistic Effects in Dual-Target Inhibition
Target Combination | In Vitro Combination Index | Transcriptomic Impact | Cancer Model Efficacy |
---|---|---|---|
Histone deacetylase + Mitogen-activated protein kinase kinase | 0.3 (synergistic) | B-cell translocation gene 2 upregulation (9-fold) | Multiple myeloma viability ↓ 92% |
Ubiquitin-specific protease 1 + Poly(ADP-ribose) polymerase | 0.45 | RAD51 foci formation ↓ 80% | BRCA1-mutant breast cancer regression |
Epidermal growth factor receptor + Histone deacetylase | 0.6 (additive) | Epidermal growth factor receptor acetylation ↑ | Non-small cell lung cancer growth arrest |
6-Fluoro-3H-pyrido[3,2-d]pyrimidin-4-one derivatives exhibit functional selectivity for somatostatin receptor subtype 2-mediated cyclic adenosine monophosphate inhibition over β-arrestin recruitment. Substituents at N3 and C6 determine signaling bias: lipophilic 3-(3-fluoro-5-hydroxyphenyl) groups enhance Gαi coupling (half maximal effective concentration = 0.16 nM), while polar 5-({methyl[(2S)-pyrrolidin-2-ylmethyl]amino}methyl) extensions block receptor internalization. This 300-fold bias minimizes receptor desensitization, enabling sustained growth hormone suppression in growth hormone-releasing hormone-challenged rats (maximal inhibition = 78% at 1 mg/kg). Oral bioavailability exceeds 60% due to fluorine-enhanced membrane permeability, contrasting peptide agonists requiring injection [3] [6] [10].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7